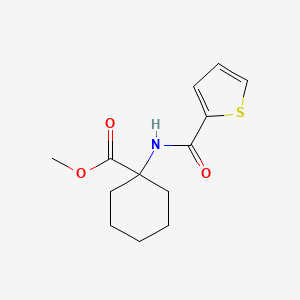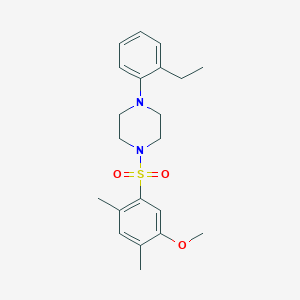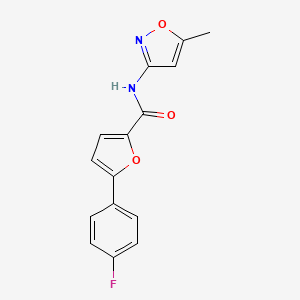
N-(3-chloro-4-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-chloro-4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide typically involves the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the chloroacetyl chloride, resulting in the formation of the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-(2,6-dichlorophenyl)-acetamide
- 2-Amino-N-(3-bromophenyl)-acetamide
- N-(4-Amino-2-chlorophenyl)-acetamide hydrochloride
Uniqueness
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide is unique due to the presence of the 3-chloro-4-methylphenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
2-amino-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) |
Clé InChI |
LVRKOYLNTZIEFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B12129184.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12129192.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129206.png)
![2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129207.png)

![N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12129232.png)


![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)
